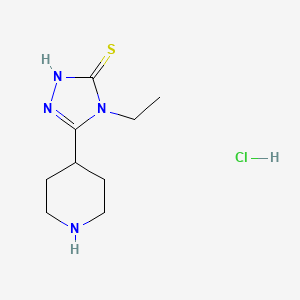

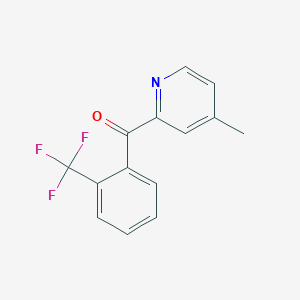

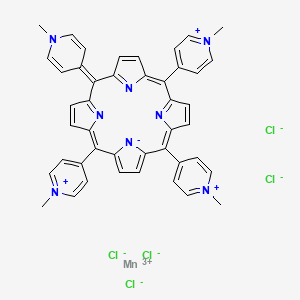

![molecular formula C9H20N2O B1463259 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol CAS No. 915919-93-6](/img/structure/B1463259.png)

2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol

Descripción general

Descripción

“2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol” is a useful research chemical . It has a CAS number of 915919-93-6 and a linear formula of C9H20N2O .

Molecular Structure Analysis

The molecular weight of “this compound” is 172.27 . Its InChI code is 1S/C9H20N2O/c1-10-7-9-3-2-4-11(8-9)5-6-12/h9-10,12H,2-8H2,1H3 and the InChI key is XPFVLMOQKPPFHP-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is shipped at room temperature .

Aplicaciones Científicas De Investigación

Environmental Agents and Neurodegeneration

One study discusses the potential of various environmental agents, including ethanol, to trigger massive apoptotic neurodegeneration in the developing brain. This is due to interference with neurotransmitter actions during critical growth periods, which could explain neurobehavioral disturbances associated with fetal alcohol syndrome (Olney et al., 2000).

Nicotinic Acetylcholine Receptors and Drug Development

Another area of research focuses on the desensitization of nicotinic acetylcholine receptors (nAChRs) as a strategy for drug development. Compounds that can induce receptor desensitization without an antecedent agonist action are being explored for their potential to improve working memory and cognitive functions (Buccafusco et al., 2009).

Acute Alcohol Action on Ligand-Gated Ion Channels

Research on the acute effects of ethanol on ligand-gated ion channels highlights its role in modulating receptor desensitization. This modulation is crucial for understanding ethanol's pharmacology and its effects on the body, suggesting a significant role in acute drug action on receptor function (Dopico & Lovinger, 2009).

Methyl Alcohol as a Lasing Molecule

Methyl alcohol's role as a prominent lasing molecule in the Far-Infrared (FIR) spectral region is reviewed, highlighting its applications in investigation and various applications. The review discusses the increased number of known laser lines and improved FIR and IR spectroscopy (Moruzzi et al., 1992).

Bio-Ethanol for Hydrogen Production

The reforming of bio-ethanol presents a promising method for hydrogen production from renewable resources. Research into catalysts and their support for ethanol steam reforming towards hydrogen production highlights the potential of Rh and Ni catalysts and suggests further development for fuel cell applications (Ni et al., 2007).

NMDA Receptor and Alcohol Dependence

A study on the NMDA receptor, specifically the NR2B subtype, suggests its potential as a target for the treatment of alcohol dependence. The research indicates that ethanol is a potent inhibitor of the NMDA receptors, and alterations in subunit composition after ethanol exposure could contribute to ethanol tolerance and dependence (Nagy, 2004).

Mecanismo De Acción

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if it targets neurotransmitter receptors, it might alter the signaling between nerve cells .

Biochemical pathways

The affected pathways would also depend on the specific targets. Changes in neurotransmitter receptor activity, for example, could affect various neurological pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of piperidine derivatives can vary widely depending on their specific chemical structure. Factors that can influence ADME include the compound’s size, charge, and the presence of functional groups that can undergo metabolic reactions .

Result of action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, changes in neurotransmitter receptor activity could potentially alter mood, cognition, or pain perception .

Action environment

Various environmental factors can influence the action, efficacy, and stability of a compound. These can include the pH and composition of bodily fluids, the presence of other compounds or drugs, and individual factors like age, sex, and health status .

Propiedades

IUPAC Name |

2-[3-(methylaminomethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10-7-9-3-2-4-11(8-9)5-6-12/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVLMOQKPPFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672385 | |

| Record name | 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915919-93-6 | |

| Record name | 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

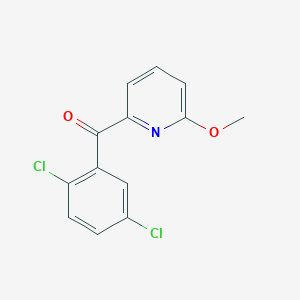

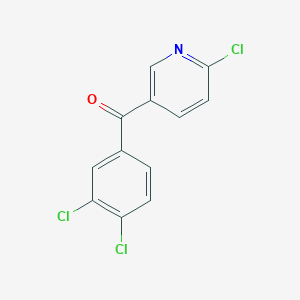

![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)

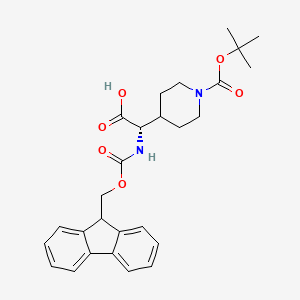

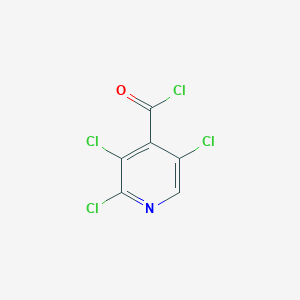

![Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B1463195.png)

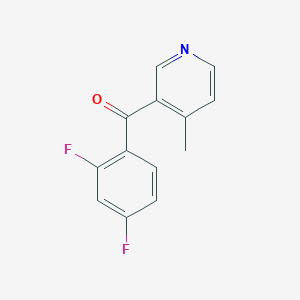

![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)